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An In-Depth Exploration of the Discovery, Development, and Application of a Cornerstone of

Modern Asymmetric Synthesis

The Trost Asymmetric Allylic Alkylation (Trost AAA) stands as a pillar of modern organic

synthesis, providing a powerful and versatile method for the enantioselective formation of

carbon-carbon and carbon-heteroatom bonds. First reported by Barry M. Trost in 1973, this

palladium-catalyzed reaction has evolved from a variation of the Tsuji-Trost reaction into a

highly predictable and widely applicable tool for the construction of complex chiral molecules.

[1][2] Its significance is underscored by its frequent use in the total synthesis of natural

products and the development of novel therapeutic agents. This guide provides a detailed

technical overview of the Trost AAA, including its historical development, mechanistic

underpinnings, key experimental protocols, and a survey of its applications, tailored for

researchers, scientists, and drug development professionals.

From Stoichiometric Curiosity to Catalytic
Powerhouse: A Brief History
The journey to the Trost AAA began with the pioneering work of Jiro Tsuji in 1965, who first

described the palladium-catalyzed allylic substitution reaction.[3] However, it was Barry Trost's

introduction of phosphine ligands in 1973 that transformed the reaction into a truly catalytic and

synthetically useful process.[1][3] This pivotal development not only enhanced the reactivity but

also paved the way for the introduction of chirality into the system, culminating in the

development of the Trost AAA.[3] The key innovation was the design of C2-symmetric chiral
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diphosphine ligands based on a trans-1,2-diaminocyclohexane (DACH) backbone, now

famously known as the Trost ligands.[4] These ligands create a well-defined chiral environment

around the palladium center, enabling high levels of enantiocontrol in the substitution reaction.

The Catalytic Heart of the Reaction: Mechanism and
Enantioselection
The Trost AAA operates through a well-elucidated catalytic cycle that begins with the

coordination of a palladium(0) complex to the double bond of an allylic substrate.[2][3] This is

followed by oxidative addition, where the leaving group is displaced to form a cationic η³-

allylpalladium(II) intermediate.[2][3] The stereochemistry of this step typically proceeds with

inversion of configuration at the carbon bearing the leaving group.[5] The chiral ligand, bound

to the palladium center, dictates the spatial orientation of the π-allyl complex.

The subsequent nucleophilic attack on one of the termini of the π-allyl complex is the key bond-

forming step and generally occurs on the face opposite to the palladium metal, resulting in a

second inversion of configuration.[5] This double inversion mechanism leads to an overall

retention of stereochemistry from the starting allylic substrate to the product.[5] The

enantioselectivity of the reaction is determined by the chiral ligand's ability to influence which of

the two diastereomeric η³-allylpalladium complexes reacts faster or to control the

regioselectivity of the nucleophilic attack on a prochiral π-allyl intermediate.

There are several key mechanisms through which the chiral catalyst can induce

enantioselectivity:[3]

Enantiotopic Leaving Group Ionization: The chiral catalyst can preferentially ionize one of

two enantiotopic leaving groups.

Attack at Enantiotopic Ends of the Allyl Complex: The nucleophile can be directed to one of

two enantiotopic termini of a meso-π-allyl complex.

Differentiation of Prochiral Nucleophile Faces: The chiral pocket created by the ligand can

control the facial approach of a prochiral nucleophile.

Dynamic Kinetic Asymmetric Transformation (DYKAT): A racemic allylic substrate can be

converted into a single enantiomer of the product through rapid equilibration of the
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diastereomeric π-allyl palladium intermediates.

Below is a graphical representation of the generally accepted catalytic cycle for the Trost

Asymmetric Allylic Alkylation.

Pd(0)L
π-Allyl-Pd(0) Complex

Coordination

Allylic Substrate
(R-X)

Oxidative
Addition

[η³-Allyl-Pd(II)L]⁺X⁻

Nucleophilic
Attack

Nucleophile
(Nu⁻)

Product-Pd(0) Complex

Product
(R-Nu)

Catalyst
Regeneration

Click to download full resolution via product page

Catalytic cycle of the Trost Asymmetric Allylic Alkylation.

The Architect of Chirality: Synthesis of the Trost
Ligand
The efficacy of the Trost AAA is critically dependent on the structure of the chiral ligand. The

standard (R,R)-Trost ligand, (1R,2R)-N,N'-Bis(2'-(diphenylphosphino)benzoyl)-1,2-

diaminocyclohexane, is synthesized from commercially available (1R,2R)-diaminocyclohexane

and 2-(diphenylphosphino)benzoic acid.

Experimental Protocol: Synthesis of (1R,2R)-Trost Ligand

This protocol describes a general procedure for the amide coupling reaction to form the Trost

ligand.

Materials:

(1R,2R)-1,2-Diaminocyclohexane
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2-(Diphenylphosphino)benzoic acid

Dicyclohexylcarbodiimide (DCC) or a similar coupling agent

4-(Dimethylamino)pyridine (DMAP)

Anhydrous tetrahydrofuran (THF) or dichloromethane (CH2Cl2)

Procedure:

To a stirred solution of 2-(diphenylphosphino)benzoic acid (2.0 equivalents) in anhydrous

THF at 0 °C is added DCC (2.1 equivalents) and a catalytic amount of DMAP.

A solution of (1R,2R)-1,2-diaminocyclohexane (1.0 equivalent) in anhydrous THF is then

added dropwise to the reaction mixture.

The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring

by thin-layer chromatography (TLC).

Upon completion, the dicyclohexylurea byproduct is removed by filtration.

The filtrate is concentrated under reduced pressure, and the residue is purified by column

chromatography on silica gel to afford the (1R,2R)-Trost ligand.

Versatility in Bond Formation: A Survey of
Nucleophiles and Applications
A key feature of the Trost AAA is its broad substrate scope, particularly with respect to the

nucleophile.[4] This versatility allows for the enantioselective formation of a wide range of

chemical bonds, making it a valuable tool in complex molecule synthesis.

Carbon Nucleophiles
Stabilized carbon nucleophiles, such as malonates, β-ketoesters, and nitro compounds, are

among the most commonly employed nucleophiles in the Trost AAA.[4] These reactions are

highly efficient for the construction of both tertiary and quaternary stereocenters.
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Allylic
Substrate

Nucleophile Product Yield (%) ee (%)

rac-1,3-Diphenyl-

2-propenyl

acetate

Dimethyl

malonate

Dimethyl 2-(1,3-

diphenylallyl)mal

onate

98 98

cinnamyl acetate 2-methyltetralone

2-cinnamyl-2-

methyl-1-

tetralone

87 87

Cyclohexenyl

acetate

Sodium dimethyl

malonate

Dimethyl 2-

(cyclohex-2-en-

1-yl)malonate

95 96

Experimental Protocol: Asymmetric Alkylation of Dimethyl Malonate

This protocol details the reaction of rac-1,3-diphenyl-2-propenyl acetate with dimethyl

malonate.

Materials:

[Pd2(dba)3]·CHCl3 (Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct)

(R,R)-Trost Ligand

rac-1,3-Diphenyl-2-propenyl acetate

Dimethyl malonate

N,O-Bis(trimethylsilyl)acetamide (BSA)

Potassium acetate (KOAc)

Anhydrous Dichloromethane (CH2Cl2)

Procedure:
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In a flame-dried flask under an inert atmosphere, [Pd2(dba)3]·CHCl3 (1 mol%) and (R,R)-

Trost Ligand (3 mol%) are dissolved in anhydrous CH2Cl2. The solution is stirred at room

temperature for 30 minutes.

rac-1,3-Diphenyl-2-propenyl acetate (1.0 equivalent) is added, followed by dimethyl

malonate (1.5 equivalents), BSA (1.5 equivalents), and a catalytic amount of KOAc.

The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC.

Upon completion, the reaction mixture is directly loaded onto a silica gel column for

purification to yield the product. The enantiomeric excess is determined by chiral HPLC

analysis.

Oxygen Nucleophiles
The Trost AAA is also a powerful method for the enantioselective formation of C-O bonds.

Phenols, alcohols, and carboxylic acids have all been successfully employed as nucleophiles.

[4] This has proven particularly useful in the synthesis of chiral chromanes and other oxygen-

containing heterocycles.[5]

Allylic
Substrate

Nucleophile Product Yield (%) ee (%)

Allyl carbonate 2-Bromovanillin Chiral aryl ether 72 88

Cyclohexenyl

carbonate
Phenol

(R)-3-

Phenoxycyclohe

x-1-ene

90 97

1,3-diphenylallyl

acetate
Benzoic acid

(R)-1,3-

diphenylallyl

benzoate

95 92

A notable application of an oxygen nucleophile in a Trost AAA is a key step in the

enantioselective synthesis of (-)-galanthamine, a drug used for the treatment of Alzheimer's

disease.[6] In this synthesis, an intramolecular Heck reaction follows the initial AAA,

demonstrating the power of combining this methodology with other transformations.[6]
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Nitrogen Nucleophiles
The enantioselective formation of C-N bonds is another significant application of the Trost AAA.

[4] A variety of nitrogen nucleophiles, including phthalimide, sulfonamides, and azides, have

been successfully utilized.[4][7][8]

Allylic
Substrate

Nucleophile Product Yield (%) ee (%)

Allyl acetate Phthalimide
N-

Allylphthalimide
92 95

cinnamyl acetate

p-

Toluenesulfonam

ide

N-Cinnamyl-p-

toluenesulfonami

de

85 94

Cyclopentenyl

acetate
Sodium azide

(R)-3-

Azidocyclopent-

1-ene

88 96

Experimental Protocol: Asymmetric Amination with Phthalimide

This protocol provides a general procedure for the palladium-catalyzed asymmetric allylic

amination of phthalimide.

Materials:

[Pd(allyl)Cl]2 (Allylpalladium chloride dimer)

(S,S)-Trost Ligand

Allylic acetate

Phthalimide

Cesium carbonate (Cs2CO3)

Anhydrous Toluene
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Procedure:

In a flame-dried Schlenk tube under an inert atmosphere, [Pd(allyl)Cl]2 (0.5 mol%) and

(S,S)-Trost Ligand (1.5 mol%) are dissolved in anhydrous toluene. The mixture is stirred at

room temperature for 20 minutes.

The allylic acetate (1.0 equivalent), phthalimide (1.2 equivalents), and Cs2CO3 (1.5

equivalents) are added sequentially.

The reaction mixture is heated to the desired temperature (e.g., 50-80 °C) and stirred for 12-

24 hours, monitoring by TLC.

After cooling to room temperature, the reaction mixture is filtered through a pad of Celite,

and the filtrate is concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel. The

enantiomeric excess is determined by chiral HPLC analysis.

Logical Flow of a Trost AAA Experiment
The following diagram illustrates the typical workflow for setting up a Trost Asymmetric Allylic

Alkylation experiment.
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A typical experimental workflow for the Trost AAA.
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Conclusion
The Trost Asymmetric Allylic Alkylation has fundamentally changed the landscape of

asymmetric synthesis. Its broad scope, high enantioselectivity, and predictable stereochemical

outcomes have made it an indispensable tool for the construction of complex chiral molecules.

For researchers in academia and industry, a thorough understanding of the principles and

practical execution of the Trost AAA is essential for the design and implementation of efficient

and elegant synthetic strategies. The continued development of new ligands and the expansion

of the reaction's scope promise that the Trost AAA will remain at the forefront of chemical

synthesis for years to come.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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